molecular formula C24H30BrN3O3S B3943280 4-bromo-N-cyclohexyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide

4-bromo-N-cyclohexyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide

Cat. No. B3943280
M. Wt: 520.5 g/mol
InChI Key: IBNUKALHHDGCTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-cyclohexyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide, also known as BCT-197, is a novel small molecule drug compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylurea drugs, which are commonly used to treat diabetes. However, BCT-197 has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and fibrosis.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclohexyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide involves the inhibition of specific proteins that are involved in various disease processes. In cancer, this compound inhibits HSP90, which is required for the stability and function of many oncogenic proteins. In inflammation, this compound inhibits the NLRP3 inflammasome, which is required for the activation of the innate immune response. In fibrosis, this compound inhibits fibroblast activation, which is required for the production of extracellular matrix proteins in fibrotic tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific disease process being targeted. In cancer, this compound inhibits the growth of cancer cells by targeting oncogenic proteins. In inflammation, this compound suppresses the production of pro-inflammatory cytokines, thereby reducing inflammation. In fibrosis, this compound suppresses the activation of fibroblasts, thereby reducing the production of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-cyclohexyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide in lab experiments include its specificity for the targeted proteins, its well-defined mechanism of action, and its potential for therapeutic applications in various diseases. The limitations of using this compound in lab experiments include its relatively high cost, its limited availability, and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 4-bromo-N-cyclohexyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of new formulations and delivery methods for this compound.
3. Investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases.
4. Studies to determine the potential use of this compound in other disease processes, such as neurodegenerative diseases and autoimmune diseases.
5. Investigation of the potential use of this compound as a research tool for studying the functions of specific proteins in various disease processes.

Scientific Research Applications

4-bromo-N-cyclohexyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been found to inhibit the growth of cancer cells by targeting a specific protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is required for the stability and function of many oncogenic proteins. Inhibition of HSP90 by this compound leads to the degradation of these oncogenic proteins, thereby inhibiting the growth of cancer cells.
In inflammation, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), by targeting the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a key role in the activation of the innate immune response. Inhibition of the NLRP3 inflammasome by this compound leads to the suppression of the inflammatory response.
In fibrosis, this compound has been found to inhibit the activation of fibroblasts, which are the cells responsible for the production of extracellular matrix proteins in fibrotic tissues. Inhibition of fibroblast activation by this compound leads to the suppression of fibrosis.

properties

IUPAC Name

4-bromo-N-cyclohexyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30BrN3O3S/c25-20-11-13-23(14-12-20)32(30,31)28(22-9-5-2-6-10-22)19-24(29)27-17-15-26(16-18-27)21-7-3-1-4-8-21/h1,3-4,7-8,11-14,22H,2,5-6,9-10,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNUKALHHDGCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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